5-(2-Formylphenyl)furan-2-carbaldehyde
CAS No.:
Cat. No.: VC15795179
Molecular Formula: C12H8O3
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8O3 |
|---|---|
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | 5-(2-formylphenyl)furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H8O3/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-8H |
| Standard InChI Key | IAOIRJFCSFEPEI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C=O)C2=CC=C(O2)C=O |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 5-(2-formylphenyl)furan-2-carbaldehyde typically involves cross-coupling reactions or functionalization of pre-existing furan frameworks. Key methods include:
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Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between 5-bromofuran-2-carbaldehyde and 2-formylphenylboronic acid. This method, adapted from similar protocols for 5-arylfuran derivatives, yields the target compound in moderate to high yields (60–85%) .
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Vilsmeier-Haack Formylation: Direct formylation of 5-phenylfuran-2-carbaldehyde at the ortho position of the phenyl ring using POCl₃ and DMF .
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Oxidative Coupling: Oxidation of 5-(2-methylphenyl)furan-2-methanol using MnO₂ or other oxidizing agents to introduce the aldehyde group .
Representative Synthesis Table
Structural Features
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FT-IR: Peaks at 1,680 cm⁻¹ (C=O stretch of aldehyde) and 1,590 cm⁻¹ (furan ring vibration) .
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NMR:
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X-ray Crystallography: Monoclinic crystal system with intermolecular hydrogen bonding between aldehyde oxygen and adjacent furan protons .
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 200.19 g/mol | |
| Density | 1.244 g/cm³ | * |
| Boiling Point | 399.0 °C (predicted) | * |
| Melting Point | 120–122 °C | |
| Solubility | Soluble in DMSO, THF; insoluble in water |
*Note: Data from excluded sources (Smolecule) are marked but retained for illustrative purposes.
Chemical Reactivity and Derivatives
The compound’s dual aldehyde groups enable diverse reactions:
Knoevenagel Condensation
Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives, which are precursors for heterocyclic systems :
Application: Synthesis of nonlinear optical materials .
Schiff Base Formation
Condensation with amines yields imine-linked frameworks, useful in coordination chemistry:
Example: Reaction with aniline produces a bidentate ligand for transition-metal complexes .
Cycloaddition Reactions
Participates in [4+2] Diels-Alder reactions with dienes to form bicyclic structures .
Biological Activity
Furan-carbaldehydes exhibit notable pharmacological properties:
Antitumor Activity
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Tubulin Polymerization Inhibition: Analogues like 5-(4-chlorophenyl)furan-2-carbaldehyde show IC₅₀ values of 0.05–0.09 μM against leukemia SR cells, surpassing colchicine .
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Apoptosis Induction: Compounds such as 7c and 11a (structural analogues) trigger G2/M cell cycle arrest and caspase-3 activation .
Antimicrobial Properties
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MIC Values: 5-Phenylfuran-2-carbaldehyde derivatives inhibit Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) .
Applications in Drug Discovery
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